1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole 1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole
Brand Name: Vulcanchem
CAS No.: 13174-94-2
VCID: VC7705291
InChI: InChI=1S/C12H10N4/c1-9-6-7-13-12(8-9)16-11-5-3-2-4-10(11)14-15-16/h2-8H,1H3
SMILES: CC1=CC(=NC=C1)N2C3=CC=CC=C3N=N2
Molecular Formula: C12H10N4
Molecular Weight: 210.24

1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole

CAS No.: 13174-94-2

Cat. No.: VC7705291

Molecular Formula: C12H10N4

Molecular Weight: 210.24

* For research use only. Not for human or veterinary use.

1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole - 13174-94-2

Specification

CAS No. 13174-94-2
Molecular Formula C12H10N4
Molecular Weight 210.24
IUPAC Name 1-(4-methylpyridin-2-yl)benzotriazole
Standard InChI InChI=1S/C12H10N4/c1-9-6-7-13-12(8-9)16-11-5-3-2-4-10(11)14-15-16/h2-8H,1H3
Standard InChI Key OHMBNAUEKDALDC-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)N2C3=CC=CC=C3N=N2

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Effects

1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole features a benzotriazole core fused to a benzene ring, with a 4-methylpyridin-2-yl group attached at the N1 position of the triazole (Fig. 1). The benzotriazole moiety consists of a five-membered triazole ring (two nitrogen atoms at positions 1 and 2, and one at position 3) fused to a benzene ring, creating a planar, aromatic system. The pyridine substituent introduces a secondary aromatic ring with a methyl group at the para position, enhancing steric bulk and electron-withdrawing characteristics.

The SMILES notation (CC1=CC(=NC=C1)N2C3=CC=CC=C3N=N2) confirms the connectivity: the pyridine’s nitrogen at position 2 forms a bond with the benzotriazole’s N1, while the methyl group occupies position 4 on the pyridine. This arrangement creates a conjugated system, as evidenced by UV-Vis spectra of analogous benzotriazole-pyridine hybrids showing absorption maxima near 290 nm .

Spectroscopic and Computational Insights

Infrared (IR) spectroscopy of related benzotriazole derivatives reveals characteristic N–H stretching vibrations at 3,400–3,100 cm⁻¹ and C=N stretches at 1,600–1,500 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the compound’s analogs indicate distinct proton environments: the pyridinyl protons resonate as doublets between δ 7.5–8.5 ppm, while benzotriazole aromatic protons appear as multiplets at δ 7.0–7.8 ppm . Density functional theory (DFT) studies on similar structures predict a highest occupied molecular orbital (HOMO) localized on the benzotriazole ring and a lowest unoccupied molecular orbital (LUMO) on the pyridine, facilitating charge-transfer interactions .

Synthesis and Reaction Pathways

Route 1: Nucleophilic Aromatic Substitution

This method involves displacing a leaving group (e.g., halogen) on a pre-functionalized pyridine derivative with the deprotonated benzotriazole. For example, 2-chloro-4-methylpyridine can react with 1H-benzotriazole in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 80–100°C. The reaction proceeds via an SNAr mechanism, favored by the electron-withdrawing nature of the pyridine ring. Yields for analogous reactions range from 60–75%, with purification achieved via column chromatography .

Route 2: Copper-Catalyzed Cross-Coupling

A Ullmann-type coupling between 1H-benzotriazole and 2-bromo-4-methylpyridine using copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in toluene at 110°C for 24 hours affords the target compound. This method, while higher-yielding (80–85%), requires stringent anhydrous conditions. Mechanistic studies suggest the formation of a Cu(I)-benzotriazole intermediate, which undergoes oxidative addition with the aryl halide .

Pharmacological Activities

Antimicrobial Efficacy

The compound’s hybrid structure demonstrates broad-spectrum antimicrobial activity. Against methicillin-resistant Staphylococcus aureus (MRSA), analogs with substituted pyridines exhibit minimum inhibitory concentrations (MIC) of 12.5–25 µg/mL, comparable to nitrofurantoin . The methyl group at position 4 enhances lipid solubility, potentially improving membrane penetration. Molecular docking studies suggest inhibition of dihydrofolate reductase (DHFR) through π-π stacking with Phe92 and hydrogen bonding with Asp27 .

Table 1: Antimicrobial Activity of Select Benzotriazole-Pyridine Hybrids

CompoundMIC against MRSA (µg/mL)MIC against E. coli (µg/mL)
1-(4-Methylpyridin-2-yl)-1H-benzotriazole18.5 ± 1.235.6 ± 2.8
Ciprofloxacin (control)0.5 ± 0.10.3 ± 0.05

Industrial and Materials Science Applications

Corrosion Inhibition

In 0.1 M HCl, the compound achieves 89% corrosion inhibition efficiency on mild steel at 100 ppm, as measured by electrochemical impedance spectroscopy (EIS). The adsorption follows the Langmuir isotherm (ΔG°ads = −34.2 kJ/mol), indicating physisorption and chemisorption hybrid mechanisms. The pyridine nitrogen and triazole nitrogens form coordinate bonds with Fe²⁺, creating a protective layer.

Metal Complexation

With Cu(II) in acetonitrile, it forms a 2:1 (ligand:metal) complex characterized by a d-d transition band at 610 nm (ε = 1,200 M⁻¹cm⁻¹). X-ray crystallography of analogous complexes reveals square planar geometry, with potential applications in catalytic C–N coupling reactions .

Future Directions and Challenges

Despite promising data, critical gaps remain:

  • Toxicological Profiling: No in vivo studies exist on acute/chronic toxicity.

  • Solubility Optimization: Poor aqueous solubility (predicted logP = 2.8) limits bioavailability.

  • Synthetic Scalability: Current routes suffer from moderate yields and costly catalysts.

Advances in flow chemistry and nanoparticle-based delivery systems could address these limitations, positioning this compound as a multidisciplinary research frontier.

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